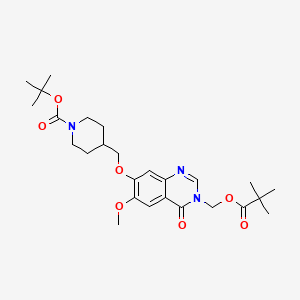
2-p-Tolylthiazole
Vue d'ensemble
Description
2-p-Tolylthiazole is a chemical compound with the CAS Number: 27088-83-1 and a molecular weight of 176.26 . It is also known by the synonym 2-(4-methylphenyl)-1,3-thiazole .
Synthesis Analysis
The synthesis of 2-p-Tolylthiazole and its derivatives has been a subject of research in the field of medicinal chemistry . A study reported the synthesis of a new series of phenylthiazole derivatives . Another study reported a common synthetic protocol for the synthesis of thiazoles and thiazolines .Molecular Structure Analysis
The molecular structure of 2-p-Tolylthiazole is represented by the InChI code: 1S/C10H10NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7,12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-p-Tolylthiazole are not detailed in the search results, studies have focused on the synthesis of its derivatives and their potential applications, particularly in the field of anticancer research .Physical And Chemical Properties Analysis
2-p-Tolylthiazole has a molecular weight of 176.26 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Anticancer Applications
2-p-Tolylthiazole derivatives have shown potential in anticancer research. A study synthesized 4-Substituted-2-p-tolylthiazole derivatives and evaluated their cytotoxicity against T47D breast cancer cell lines. Compound 4, in particular, demonstrated significant potency as an erb tyrosine kinase inhibitor, making it a candidate for further exploration in cancer treatment (Aliabadi et al., 2013).
2. Corrosion Inhibition
2-p-Tolylthiazole derivatives have been studied for their corrosion inhibition properties. One research investigated the effect of 2-Amino-4-(p-tolyl)thiazole on the corrosion of mild steel in sulfuric acid solutions. This derivative showed promising results as a corrosion inhibitor, highlighting its potential in industrial applications (Khaled & Amin, 2009).
3. Antibacterial Screening
The antibacterial properties of 2-p-Tolylthiazole derivatives have been explored. For instance, novel thiazolyl pyrazole and benzoxazole derivatives, including those based on 2-p-Tolylthiazole, were synthesized and screened for antibacterial activities. These studies contribute to the development of new antibacterial agents (Landage et al., 2019).
4. Anticancer Drug Synthesis
Another study focused on the synthesis of 5-(2′-indolyl)thiazoles for anticancer drug development. This research contributes to the broader field of cancer therapy, highlighting the role of thiazole derivatives in developing new treatment options (Vaddula et al., 2016).
5. Drug-Resistance Reversal
Research into P-glycoprotein inhibitors for reversing multidrug resistance incorporated 2-p-Tolylthiazole derivatives. This research contributes significantly to overcoming drug resistance in cancer treatment, demonstrating the versatility of 2-p-Tolylthiazole in pharmaceutical applications (Singh et al., 2014).
6. Synthesis and Characterization
2-p-Tolylthiazole derivatives have been synthesized and characterized for various applications. For instance, a study focused on the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, contributing to the understanding and potential applications of these compounds (Saeed, 2009).
7. Antibiotic Activity
The potential of 2-p-Tolylthiazole derivatives asantibiotics has been investigated. A study synthesized novel 3-methyl-2-alkylthio benzothiazolyl ionic liquids, including those with p-tolylthiazole structures. These compounds displayed significant antibacterial activity, suggesting their potential as antibiotic agents (Zhang et al., 2018).
8. Metal Complexation
Research into the complexation properties of 2-p-Tolylthiazole derivatives revealed their potential in forming metal complexes. One study synthesized 2-anti-Glyoximatoamino-4-(o, p-tolyl)thiazole as an analog of alkyl thiazoles, exploring its ability to form complexes with various metals. This research has implications in the fields of inorganic and metal-organic chemistry (Cukurovalı et al., 1997).
9. Antimicrobial Agents
2-p-Tolylthiazole derivatives have been explored as potential antimicrobial agents. A study synthesized new pyrazolyl-1,2,3-triazoles and 1,2,3-triazol-4-yl-pyrazolylthiazoles, demonstrating excellent antimicrobial activity, thus highlighting their relevance in the development of new antimicrobial drugs (Abdel-Wahab et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIZCFNFNHOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464023 | |
| Record name | 2-p-tolylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)thiazole | |
CAS RN |
27088-83-1 | |
| Record name | 2-p-tolylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)






![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)

